The compound (2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule notable for its potential applications in medicinal chemistry, particularly in the treatment of various diseases including cancers. This compound features a tetrahydrofuran ring with multiple hydroxyl groups and an imidazo-pyridine moiety, which contributes to its biological activity.
This compound can be classified under the following categories:
The synthesis of (2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. Key synthetic strategies include:
The synthesis may require specific reagents such as chlorinated compounds for introducing chlorine into the imidazole ring and protecting groups to manage functional group reactivity during the synthesis process. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of this compound can be represented using various notations:
O[C@H]1[C@@H](O)[C@H](N2C3=NC=NC(=C3N=C2)N(C)C)O[C@@H]1COInChI=1S/C12H15ClN4O4/c1-8(14)6(16)11(15)10(18)7(17)12(19)9(8)13-3-5(20)4-2/h6,8-9,11,16H,1-5H2,(H2,13,14)(H2,15,19)Key data regarding the molecular structure includes:
This compound undergoes various chemical reactions that are significant in its biological activity:
Understanding the reactivity patterns of this compound allows chemists to predict its behavior in biological systems and design derivatives with enhanced efficacy or reduced toxicity.
The mechanism of action of (2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol primarily involves:
Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
The primary applications of this compound include:
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1